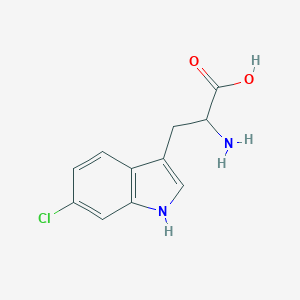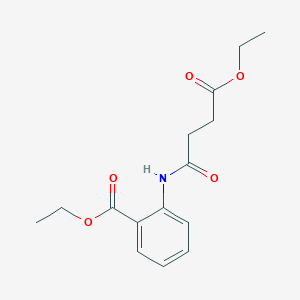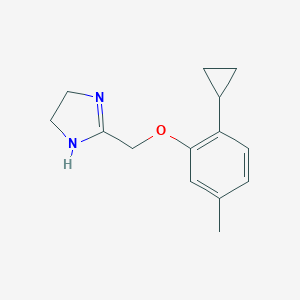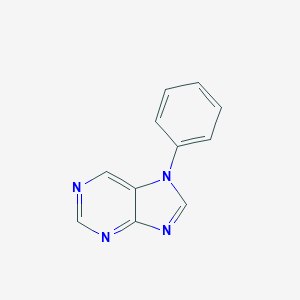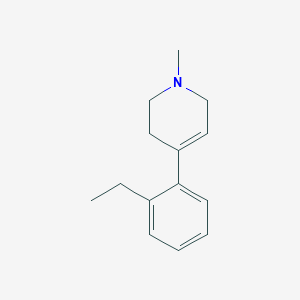
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (MET) is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that belongs to the family of pyridines. MET has been studied extensively for its potential use in the treatment of Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and mimics the effects of dopamine. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By acting as a dopamine receptor agonist, 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine may help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease. It has also been shown to have antioxidant effects, which may help to protect dopaminergic neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and has a long shelf life. However, one of the limitations of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it has a relatively low yield, which can make it expensive to produce in large quantities.
Future Directions
There are a number of future directions for research on 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine. One area of research is the development of new synthesis methods that can increase the yield of the compound. Another area of research is the development of new analogs of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine that may have improved efficacy and fewer side effects. Finally, there is a need for further research on the mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine, as this may help to identify new targets for the treatment of Parkinson's disease.
Synthesis Methods
The synthesis of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 2-ethylphenylacetonitrile with methylamine and formaldehyde. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 50%.
Scientific Research Applications
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been used extensively in scientific research for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the motor system. It is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential treatment for Parkinson's disease.
properties
CAS RN |
107316-68-7 |
|---|---|
Product Name |
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine |
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-(2-ethylphenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-3-12-6-4-5-7-14(12)13-8-10-15(2)11-9-13/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
MEWZYEZVAPPYOR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=CCN(CC2)C |
Canonical SMILES |
CCC1=CC=CC=C1C2=CCN(CC2)C |
Other CAS RN |
107316-68-7 |
synonyms |
1-methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine 2'-Et-MPTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



